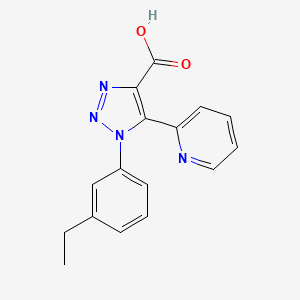
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (ETPC) is an organic compound that has been studied extensively in both laboratory and clinical settings. It is a member of the triazole family, which is a class of heterocyclic compounds that contain three nitrogen atoms in a ring structure. ETPC has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer effects. In addition, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for the treatment of various diseases.
科学研究应用
Synthetic Applications and Chemical Properties
- Triazole derivatives have been synthesized for their use in constructing novel chemical compounds. For example, the synthesis of novel 1,2,4-triazoles, starting from isonicotinic acid hydrazide, demonstrated the versatility of triazole scaffolds in creating compounds with potential antimicrobial activities (Bayrak et al., 2009). Additionally, the development of d(10) coordination polymers based on triazole and pyridine linkers has highlighted the role of these compounds in material science, particularly in catalysis and photoluminescence (Wang et al., 2016).
Biological Activities
- The anti-inflammatory and antimalarial activities of a triazole derivative were investigated, revealing its potential as a low molecular intermediate for hybrid drug synthesis. This study underscores the biologically active nature of triazole derivatives and their importance in developing new therapeutics (Eya’ane Meva et al., 2021).
Luminescence and Material Applications
- Research into Zn complexes based on 1,2,4-triazoles has demonstrated their strong green–blue luminescence in the solid state, suggesting applications in the development of luminescent materials (Gusev et al., 2011). Such properties are essential for the advancement of optical materials and sensors.
Catalytic and Synthetic Methodologies
- The catalytic synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been explored, showcasing the utility of triazole derivatives in synthesizing peptidomimetics and biologically active compounds. This research highlights the significance of triazole-based scaffolds in medicinal chemistry and drug discovery processes (Ferrini et al., 2015).
安全和危害
未来方向
The future directions in the study of such compounds could involve the development of more efficient synthetic routes and the exploration of their potential biological activities1.
Please note that this is a general overview and the specific details might vary for “1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid”. Further research and studies would be needed to provide more detailed information on this specific compound.
属性
IUPAC Name |
1-(3-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZRRIYRIQUOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



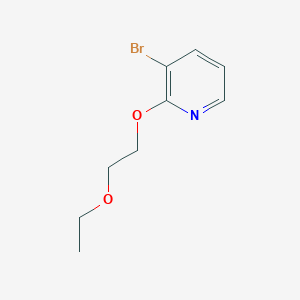
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)


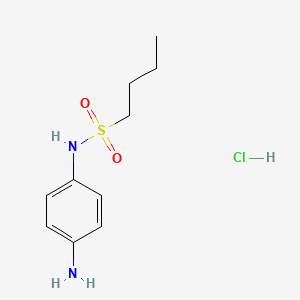
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

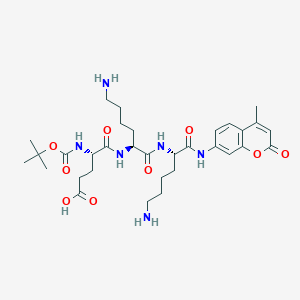
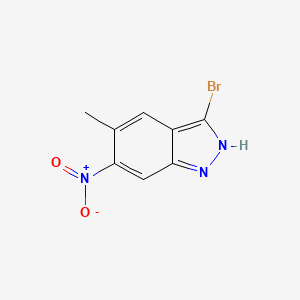
![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)
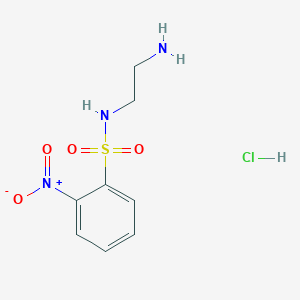

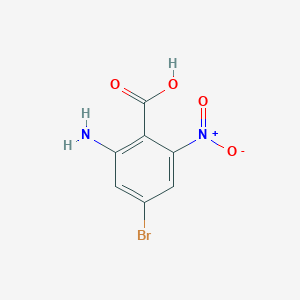
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)